molecular formula C14H8BrNO2 B14134656 2-Benzoyl-5-bromo-1,3-benzoxazole

2-Benzoyl-5-bromo-1,3-benzoxazole

Cat. No.: B14134656
M. Wt: 302.12 g/mol
InChI Key: SHBRELGKYOVMMX-UHFFFAOYSA-N
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Description

2-Benzoyl-5-bromo-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a benzoyl group at the 2-position and a bromine atom at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-bromo-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by bromination. One common method includes:

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for higher yields and scalability. Catalysts and solvent-free conditions are sometimes employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives .

Scientific Research Applications

2-Benzoyl-5-bromo-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-bromo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-5-bromo-1,3-benzoxazole is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .

Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

(5-bromo-1,3-benzoxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H

InChI Key

SHBRELGKYOVMMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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